Cas no 2172123-99-6 (12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane)
12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane Chemical and Physical Properties
Names and Identifiers
-
- 12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane
- 2172123-99-6
- EN300-1278991
- 12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane
-
- Inchi: 1S/C14H26N2O2/c1-16-7-2-3-14(4-8-16)15-11-13(12-18-14)5-9-17-10-6-13/h15H,2-12H2,1H3
- InChI Key: PXQXYRIVINZNAB-UHFFFAOYSA-N
- SMILES: O1CC2(CCOCC2)CNC21CCN(C)CCC2
Computed Properties
- Exact Mass: 254.199428076g/mol
- Monoisotopic Mass: 254.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.7Ų
12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278991-0.05g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 0.05g |
$1188.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-0.1g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 0.1g |
$1244.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-0.25g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 0.25g |
$1300.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-0.5g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 0.5g |
$1357.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-1.0g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 1g |
$1414.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-2.5g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 2.5g |
$2771.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-5.0g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 5g |
$4102.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-10.0g |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 10g |
$6082.0 | 2023-06-08 | ||
| Enamine | EN300-1278991-50mg |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 50mg |
$948.0 | 2023-10-01 | ||
| Enamine | EN300-1278991-100mg |
12-methyl-3,8-dioxa-12,16-diazadispiro[5.2.6^{9}.2^{6}]heptadecane |
2172123-99-6 | 100mg |
$993.0 | 2023-10-01 |
12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane Related Literature
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane
12-Methyl-3,8-Dioxa-12,16-Diazadispiro5.2.6^{9}.2^{6}Heptadecane: A Comprehensive Overview
The compound 12-Methyl-3,8-Dioxa-12,16-Diazadispiro5.2.6^{9}.2^{6}Heptadecane (CAS No: 2172123-99-6) is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by the presence of two or more rings sharing a single atom. The name itself provides critical information about its structure: the "diazadispiro" indicates the presence of two nitrogen atoms in the spiro system, while "dioxa" refers to the oxygen atoms within the rings. The numbering and superscripts in the name denote the specific arrangement of these atoms within the molecule.
Recent studies have highlighted the potential applications of spirocyclic compounds in various fields, including drug discovery and materials science. The diazadispiro framework in this compound is particularly interesting due to its ability to form stable and rigid structures, which are highly desirable in medicinal chemistry for improving bioavailability and selectivity. Researchers have explored similar structures in developing antimicrobial agents and enzyme inhibitors, where the spiro arrangement plays a crucial role in molecular recognition.
The synthesis of 12-Methyl-3,8-Dioxa-12,16-Diazadispiro5.2.6^{9}.2^{6}Heptadecane involves a multi-step process that typically includes ring-forming reactions such as cyclization and condensation. Advanced techniques like microwave-assisted synthesis and catalytic methods have been employed to optimize the yield and purity of such complex molecules. These methods not only enhance the efficiency of synthesis but also reduce environmental impact, aligning with current trends toward sustainable chemistry.
In terms of physical properties, this compound exhibits a high degree of structural rigidity due to its spirocyclic framework. This rigidity contributes to its stability under various conditions and makes it suitable for applications requiring robust molecular frameworks. The presence of methyl and oxygen substituents further influences its chemical reactivity and solubility profiles, which are critical factors in determining its potential uses.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of spirocyclic compounds like this one. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which is essential for understanding its reactivity and interaction with biological systems. These studies have paved the way for designing derivatives with enhanced pharmacokinetic properties.
Moreover, the diazadispiro system has shown promise in supramolecular chemistry, where it can act as a building block for constructing larger assemblies with specific functionalities. Such assemblies have applications in areas like drug delivery systems and sensors, where precise control over molecular interactions is paramount.
In conclusion, 12-Methyl-3,8-Dioxa-12,16-Diazadispiro5.2.6^{9}.2^{6}Heptadecane represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. With ongoing research uncovering new synthetic methods and functional applications, this compound continues to be an area of active interest in both academic and industrial settings.
2172123-99-6 (12-methyl-3,8-dioxa-12,16-diazadispiro5.2.6^{9}.2^{6}heptadecane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)